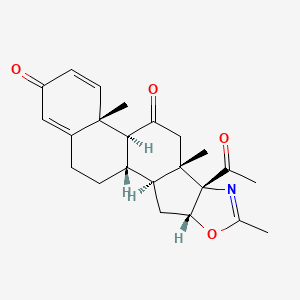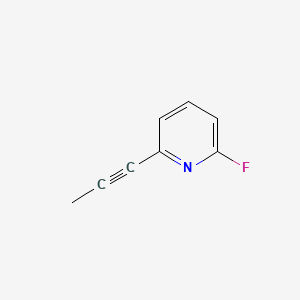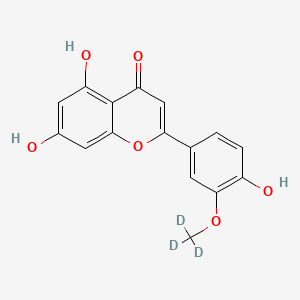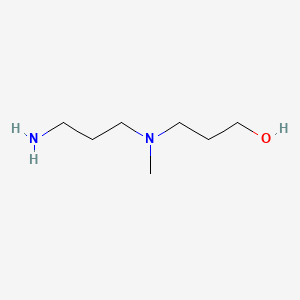![molecular formula C13H18N2O5S B586323 3-[3-[2-(2-Tetrahydropyranyloxy)ethyl]ureido]thiophene-2-carboxylic Acid CAS No. 1265892-01-0](/img/structure/B586323.png)
3-[3-[2-(2-Tetrahydropyranyloxy)ethyl]ureido]thiophene-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-[2-(2-Tetrahydropyranyloxy)ethyl]ureido]thiophene-2-carboxylic Acid (CAS# 1265892-01-0) is structurally similar to Articaine (A777900), which is an amide-based short-acting local anesthetic used for regional anesthesia in day-case settings such as arthroscopy, hand, foot surgery, and dentistry . It has a molecular weight of 314.36 and a molecular formula of C13H18N2O5S .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The compound has a complex structure with several functional groups. The IUPAC name is 3-[2-(oxan-2-yloxy)ethylcarbamoylamino]thiophene-2-carboxylic acid . The canonical SMILES representation is C1CCOC(C1)OCCNC(=O)NC2=C(SC=C2)C(=O)O .Physical And Chemical Properties Analysis
The compound has a LogP value of 2.57490, indicating its lipophilicity . It has a complexity of 369 and a topological polar surface area of 125 . The compound has 6 hydrogen bond acceptors and 3 hydrogen bond donors . It also has 6 rotatable bonds .Aplicaciones Científicas De Investigación
Optical Properties and Patterning of Luminescent Polymers
- Synthesis and Applications : A study on the synthesis of polymers using a component similar to the specified compound demonstrated the creation of luminescent polymers with potential applications in optical devices. These polymers exhibited good optical properties and high emission intensity both in solution and solid state, retaining their properties even after certain chemical modifications (Han, Chen, Vamvounis, & Holdcroft, 2005).
Functionalized Regioregular Polythiophenes
- Thermolytic and Catalytic Reactions : Research on functionalized regioregular π-conjugated polymers involving a similar compound showed promising results in thermolytic and catalytic removal of certain groups from thin solid films of polymers. This finding is significant for the development of advanced materials in electronics and photonics (Yu & Holdcroft, 2000).
Electropolymerization and Electrochromic Performances
- Electrochemical Applications : A study on electropolymerization and electrochromic performances of novel assemblies showed that compounds involving similar structures could form polymers through electrochemical deposition. This is relevant for applications in electrochromic devices (Li et al., 2020).
Synthesis and Biological Activity
- Biological Activities : Research into the synthesis and biological activity of new thieno[2,3-d]pyrimidines, which involved a related compound, indicated that some synthesized compounds possess significant inhibitory activities against certain plants. This suggests potential applications in agriculture and plant biology (Wang, Zheng, Liu, & Chen, 2010).
Polymer Science and Material Chemistry
- Advanced Material Synthesis : Several studies have focused on the synthesis and characterization of polymers and materials using compounds with a similar structure. These studies have implications for the development of new materials with specific optical, electronic, and biological properties (Yu & Holdcroft, 2002), (Brusso, Lilliedal, & Holdcroft, 2011).
Propiedades
IUPAC Name |
3-[2-(oxan-2-yloxy)ethylcarbamoylamino]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c16-12(17)11-9(4-8-21-11)15-13(18)14-5-7-20-10-3-1-2-6-19-10/h4,8,10H,1-3,5-7H2,(H,16,17)(H2,14,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEBOBZHCYLTEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCNC(=O)NC2=C(SC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[Ethoxy(methoxymethylsulfanyl)phosphoryl]oxyethane](/img/structure/B586250.png)

![1-[(2Z)-2-(2,2,2-Trifluoro-1-hydroxyethylidene)pyrrolidin-1-yl]ethan-1-one](/img/structure/B586253.png)



